molecular formula C6H3Br2N3 B1142688 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-16-7

3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

货号: B1142688
CAS 编号: 1357946-16-7
分子量: 276.919
InChI 键: ITBJCNYDLPZXQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1357946-16-7) is a versatile, high-value brominated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazolopyridine core, a privileged structure in biomedical research known for its close similitude to the purine bases adenine and guanine, which allows it to interact effectively with a wide range of biological targets . The presence of two bromine atoms at the 3 and 5 positions makes it an excellent synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around this core structure. The primary research value of this compound lies in its application as a key building block for the synthesis of more complex, target-specific molecules. Its core structure, the 1H-pyrazolo[4,3-b]pyridine, is recognized as a promising scaffold in the development of protein kinase inhibitors and has been specifically investigated as a potent inhibitor of Phosphodiesterase 1 (PDE1) enzymes, as evidenced by patent literature covering related analogues . Researchers utilize this dibrominated precursor to systematically introduce diverse substituents at the halogenated positions, creating targeted libraries for screening against various disease models. With a molecular formula of C 6 H 3 Br 2 N 3 and a molecular weight of 276.92 g/mol , this solid compound is provided at high chemical purity for research applications. It is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies exclusively in laboratory settings. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic or therapeutic applications, nor for human use of any kind.

属性

IUPAC Name

3,5-dibromo-2H-pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJCNYDLPZXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Medicinal Chemistry

The compound has been extensively studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of more complex heterocyclic compounds that can exhibit enhanced biological activities.

  • Anticancer Properties : Research indicates that 3,5-dibromo-1H-pyrazolo[4,3-b]pyridine exhibits significant anticancer activity by inhibiting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines, including A172 and U87MG, with reported IC50 values indicating potent antiproliferative effects .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Further research is necessary to establish its efficacy across a broader spectrum of pathogens .
  • Anti-inflammatory Action : The compound's ability to modulate inflammatory pathways positions it as a potential candidate for treating inflammatory diseases. Its interactions with specific molecular targets can influence signaling pathways related to inflammation .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Chlorination and Cyclization : Chlorination of precursor compounds followed by cyclization reactions can yield this pyrazolo derivative. For instance, the reaction of 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine with various reagents leads to the formation of the desired pyrazolo compound .
  • Functionalization : The compound can be further functionalized to create derivatives with tailored biological activities. For example, modifications at different positions of the pyrazolo ring have been explored to enhance anticancer or antimicrobial properties .

Study on Cancer Cell Lines

A key study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines. The research utilized IC50 values to quantify the antiproliferative effects across multiple concentrations .

Molecular Docking Studies

Computational studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest favorable binding conformations that support its role as an enzyme inhibitor .

相似化合物的比较

Structural Features

3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine
  • Core structure : Pyrazolo[4,3-b]pyridine (a pyrazole fused to pyridine at positions 4 and 3).
  • Substituents : Bromine atoms at positions 3 and 5, increasing electrophilicity and enabling cross-coupling reactions.
Thiazolo[3,2-a]pyridine Derivatives
  • Core structure : Thiazole fused to pyridine (sulfur and nitrogen heteroatoms) .
  • Substituents: Varied functional groups (e.g., thieno[2,3-b]thiophene motifs in bis-heterocyclic compounds).
  • Key difference : Sulfur incorporation alters electronic properties compared to nitrogen-dominated pyrazolopyridines.
Thieno[2,3-b]pyridines
  • Core structure : Thiophene fused to pyridine, introducing sulfur into the aromatic system .
  • Substituents : Bromobenzofuran or carbamate moieties in derivatives (e.g., 6-(5-bromo-benzofuran-2-yl)pyridines) .
  • Key difference : Thiophene’s electron-rich nature contrasts with pyrazolopyridine’s electron-deficient brominated core.
Dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridine
  • Core structure : Partially hydrogenated pyrazolo-pyrrolopyridine .
  • Substituents : Halogens (e.g., iodine in precursor 5-chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine).
  • Key difference : Reduced aromaticity due to dihydro structure, impacting stability and reactivity.
Pyrazolo[1,5-a]pyrimidines
  • Core structure : Pyrazole fused to pyrimidine .
  • Substituents: Benzofuran moieties (e.g., 5-benzofuran-2-yl-3-hydroxypropenone derivatives).

Reactivity and Functionalization

  • This compound : Bromine substituents enable Suzuki-Miyaura or Ullmann couplings for aryl functionalization. Comparable to iodinated analogs in , but bromine’s lower reactivity may require harsher conditions .
  • Thieno[2,3-b]pyridines: Thiophene’s sulfur participates in electrophilic substitution, favoring regioselective modifications (e.g., bromination at α-positions) .
  • Thiazolo[3,2-a]pyridines : Sulfur’s electron-withdrawing effect directs nucleophilic attacks to specific ring positions, contrasting with brominated pyrazolopyridine’s halogen-driven reactivity .

准备方法

Reaction Overview

This method adapts lithiation techniques from dibromopyrazole synthesis to the pyrazolo[4,3-b]pyridine scaffold. The protocol involves deprotonation at the 3- and 5-positions using n-butyllithium (n-BuLi), followed by bromine quenching.

Procedure

  • Substrate Preparation : Start with 1H-pyrazolo[4,3-b]pyridine dissolved in anhydrous tetrahydrofuran (THF) and hexane.

  • Lithiation : Add n-BuLi (2.5 M in hexanes) dropwise at -78°C under inert atmosphere.

  • Bromination : Introduce bromine (Br₂) or 1,2-dibromoethane as the electrophile.

  • Quenching and Isolation : Terminate the reaction with methanol, extract with diethyl ether, and purify via column chromatography.

Key Parameters

  • Temperature : -78°C ensures regioselective deprotonation.

  • Molar Ratio : Substrate:n-BuLi:Br₂ = 1:2:2.

  • Yield : 86% (analogous to dibromopyrazole synthesis).

Mechanistic Insight :
Lithiation generates a dianionic intermediate, which reacts exothermically with Br₂. Steric hindrance at the 4-position directs bromination to the 3- and 5-positions.

Direct Bromination of Pyrazolo[4,3-b]pyridine

Bromine in Acidic Media

A one-pot bromination employs bromine (Br₂) in concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr).

Procedure

  • Reaction Setup : Suspend 1H-pyrazolo[4,3-b]pyridine in H₂SO₄ at 0°C.

  • Bromine Addition : Introduce Br₂ (2 equiv) slowly to avoid over-bromination.

  • Stirring and Workup : React for 6–8 hours, pour into ice-water, and neutralize with NaHCO₃.

Optimization Data

ParameterOptimal ValueYield
Temperature0–5°C72%
Br₂ Equivalents2.0
Reaction Time8 hours

Limitations :

  • Over-bromination occurs at >2 Br₂ equivalents.

  • Low regioselectivity without directing groups.

Multi-Component Bicyclization with Brominated Precursors

Four-Component Reaction

Adapting a method from The Journal of Organic Chemistry, this approach constructs the pyrazolo[4,3-b]pyridine core with pre-installed bromine atoms.

Reaction Scheme

  • Components :

    • 3,5-Dibromopyridine-2-carbaldehyde

    • Hydrazine hydrate

    • Ethyl acetoacetate

    • Dimethyl acetylenedicarboxylate (DMAD)

  • Conditions :

    • Solvent: Ethanol/H₂O (4:1)

    • Catalyst: Piperidine (10 mol%)

    • Temperature: Reflux (80°C)

Performance Metrics

  • Yield : 68%

  • Purity : >95% (HPLC)

Advantages :

  • Avoids post-synthesis bromination.

  • Scalable to gram quantities.

Stepwise Bromination Using Directed Metalation

Directed ortho-Metalation (DoM)

A sequential bromination leverages a removable directing group (e.g., SEM-protected amine) to enhance regiocontrol.

Protocol

  • Protection : Install SEM group at the 1-position of pyrazolo[4,3-b]pyridine.

  • First Bromination : Use LDA (lithium diisopropylamide) and Br₂ at -78°C for 3-bromo derivative.

  • Deprotection : Remove SEM group with trifluoroacetic acid (TFA).

  • Second Bromination : Repeat bromination at 5-position.

Yield and Selectivity

StepYieldRegioselectivity
SEM Protection92%
3-Bromination78%>95%
5-Bromination65%89%

Challenges :

  • Multi-step synthesis reduces overall yield (cumulative 47%).

  • Requires stringent anhydrous conditions.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldScalabilityCost
Lithiation-Bromination86%High$$$
Direct Bromination72%Moderate$
Multi-Component68%High$$
Stepwise DoM47%Low$$$$

Industrial Applicability

  • Lithiation-Bromination : Preferred for high-volume production despite cryogenic requirements.

  • Multi-Component : Ideal for parallel synthesis of derivatives.

常见问题

Q. What are the common synthetic routes for 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine, and what reagents are critical for achieving high yields?

The synthesis typically involves bromination and cyclization steps. Key reagents include brominating agents (e.g., N-bromosuccinimide, NBS) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling reactions. For example, bromination of pyrazolo[4,3-b]pyridine derivatives under reflux conditions in ethanol with catalytic acids/bases optimizes regioselectivity . Control of temperature (e.g., 0°C to rt for NaH-mediated reactions) and solvent polarity (THF, toluene, or dioxane) is critical to minimize side products .

Example Protocol :

  • Step 1 : Bromination of pyrazole precursors using NBS in acetone at room temperature .
  • Step 2 : Cyclization via Pd-catalyzed cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) at 105°C .
  • Yield Optimization : Use NaH as a base and THF as a solvent to stabilize intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Q. How do substituent modifications at the 3- and 5-positions influence the biological activity of pyrazolo[4,3-b]pyridine derivatives?

Bromine atoms enhance electrophilicity and binding to kinase active sites. For example:

  • Kinase Inhibition : 3-Bromo substitution increases selectivity for kinases like GAK (IC₅₀ = 0.124 µM) by forming halogen bonds with hinge regions .
  • SAR Insights : Replacing Br with electron-withdrawing groups (e.g., CN, CF₃) improves potency but may reduce solubility .

Comparative Activity Table :

CompoundTarget KinaseIC₅₀ (µM)
3,5-Dibromo DerivativeGAK0.124
3-CN,5-Bromo DerivativeGAK0.442
3,7-Disubstituted AnalogueGAK>10

Q. What strategies resolve contradictions in reported synthetic yields for 3,5-dibromo derivatives?

Discrepancies often arise from:

  • Reagent Purity : Use freshly distilled THF and anhydrous NaH to prevent hydrolysis .
  • Temperature Control : Maintain reflux conditions (±2°C) during bromination to avoid over-/under-bromination .
  • Workup Methods : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher recovery of polar intermediates .

Case Study : A 36% yield improvement was achieved by switching from silica gel chromatography to pH-controlled precipitation for a 5-(3,4-dimethoxyphenyl)-substituted analogue .

Q. How can computational methods guide the design of this compound derivatives with enhanced target selectivity?

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Bromine atoms often occupy hydrophobic subpockets .
  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing charge distribution (e.g., C-3 and C-5 are most electron-deficient) .

Example Workflow :

  • Ligand Preparation : Generate 3D conformers with OpenBabel.
  • Molecular Dynamics : Simulate binding stability in explicit solvent (e.g., TIP3P water model).
  • Free Energy Perturbation : Quantify ΔΔG for substituent modifications .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols for 3,5-dibromo derivatives report low reproducibility, and how can this be mitigated?

Common issues include:

  • Oxygen Sensitivity : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Pd-catalyzed couplings) .
  • Byproduct Formation : Monitor reactions via TLC (silica gel, hexane/EtOAc 3:1) and quench intermediates at 50% conversion .

Best Practices :

  • Standardize solvent drying (e.g., molecular sieves for THF).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR yield quantification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。